

An In-depth Technical Guide to (R)-Bromoenol Lactone (CAS: 478288-90-3)

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Compound of Interest		
Compound Name:	(R)-Bromoenol lactone	
Cat. No.:	B15578433	Get Quote

(R)-Bromoenol lactone (R-BEL), with CAS number 478288-90-3, is a potent and selective, irreversible, mechanism-based inhibitor of the y isoform of calcium-independent phospholipase A2 (iPLA2y).[1][2] Its stereospecificity makes it a valuable tool for researchers, scientists, and drug development professionals investigating the specific roles of iPLA2y in various physiological and pathological processes. Unlike its (S)-enantiomer, (R)-BEL shows minimal inhibition of iPLA2 β at lower concentrations, providing a window for dissecting the distinct functions of these closely related enzymes.

Chemical and Physical Properties

(R)-BEL is a synthetic compound belonging to the haloenol lactone family.[3] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
CAS Number	478288-90-3	[1][4]
Synonyms	(R)-BEL, (3R,6E)-6- (Bromomethylidene)-3- naphthalen-1-yloxan-2-one	[1][5]
Molecular Formula	C16H13BrO2	[1][4][5]
Molecular Weight	317.18 g/mol	[1][4][5]
Appearance	Solution in methyl acetate	[1]
Purity	≥98%	[1]
Solubility	DMF: 50 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml, PBS [1] (pH 7.2): 0.05 mg/ml	
Storage	-20°C	[1]
Stability	≥ 1 year	[1]

Mechanism of Action

(R)-BEL acts as a suicide inhibitor of iPLA2y.[1][2] The term "suicide inhibition" implies that the enzyme's own catalytic activity converts the inhibitor into a reactive species that then irreversibly binds to the enzyme, leading to its inactivation. In the case of bromoenol lactones, it is understood that they irreversibly bind to a serine residue in the active site of the enzyme.[6]

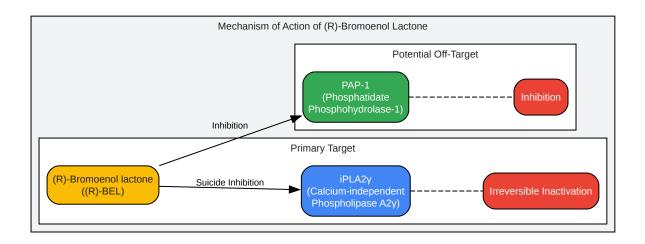
However, research has shown that the interaction of bromoenol lactone with Group VIA PLA2 (iPLA2 β) involves hydrolysis of the lactone, generating a diffusible bromomethyl keto acid that then alkylates cysteine thiols on the enzyme, rather than modifying the active site serine.[7] While this specific study focused on iPLA2 β , it raises important considerations for the precise mechanism of inactivation for all iPLA2 isoforms by bromoenol lactones.

It is also crucial to note that bromoenol lactone (BEL) is not entirely specific to iPLA2. It has been shown to inhibit other enzymes, most notably phosphatidate phosphohydrolase-1 (PAP-1), another key enzyme in phospholipid metabolism.[3][8] This off-target effect can lead to



cellular responses, such as apoptosis, that are independent of iPLA2 inhibition.[3][8] Therefore, careful experimental design and the use of multiple controls are essential when using (R)-BEL to probe the function of iPLA2y.

Below is a diagram illustrating the proposed inhibitory mechanism of (R)-BEL on iPLA2y and its potential off-target effects.



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Mechanism of (R)-BEL Inhibition

Applications in Research and Drug Development

The selectivity of (R)-BEL for iPLA2y makes it an invaluable pharmacological tool for elucidating the specific roles of this enzyme in various cellular processes.

Lipid Signaling and Inflammation

iPLA2 enzymes are key players in the release of arachidonic acid from phospholipids, a precursor for the synthesis of prostaglandins and other eicosanoids involved in inflammation.[1] [2] By selectively inhibiting iPLA2y, researchers can investigate its specific contribution to inflammatory responses. For instance, studies have used bromoenol lactone to suppress carrageenan-induced prostaglandin production and hyperalgesia.[9]



Apoptosis

The role of iPLA2 in apoptosis (programmed cell death) is complex and appears to be cell-type dependent. While some studies using BEL suggest iPLA2 involvement in apoptosis, the off-target effects of BEL on enzymes like PAP-1 complicate the interpretation of these results.[3][8] Long-term treatment with BEL has been shown to induce apoptosis in various cell lines through a mechanism that may be independent of iPLA2 inhibition.[3][8]

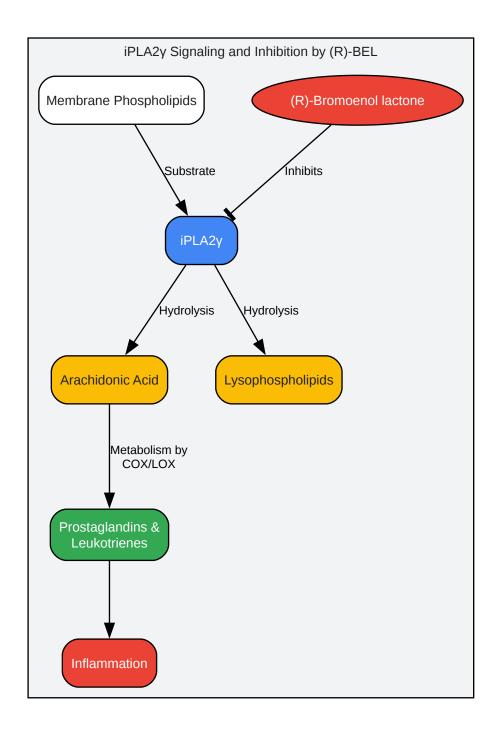
Other Cellular Processes

(R)-BEL has been utilized to explore the function of iPLA2y in a variety of other contexts, including:

- Mitochondrial function: Studies suggest the involvement of a mitochondrial iPLA2y in response to oxidative stress.[10]
- Ion channel regulation: Bromoenol lactone has been found to inhibit voltage-gated Ca²⁺ and transient receptor potential canonical (TRPC) channels, an effect that may be independent of iPLA2.[11][12]
- Insulin secretion and β -cell function: iPLA2 β has been implicated in β -cell programmed cell death, and BEL has been used to study these pathways.[13]

The signaling pathway below illustrates the central role of iPLA2 in lipid metabolism and the downstream consequences of its inhibition by (R)-BEL.





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iPLA2y Signaling Pathway

Experimental Protocols

While specific, detailed protocols are highly dependent on the experimental system, the following provides a general framework for using (R)-BEL based on published literature.



In Vitro Enzyme Inhibition Assay

- Objective: To determine the IC50 of (R)-BEL for iPLA2y.
- Enzyme Source: Recombinant human iPLA2y.[1]
- Substrate: Radiolabeled or fluorescently labeled phospholipids (e.g., 1-palmitoyl-2-[14C]arachidonoyl-phosphatidylcholine).
- Inhibitor Preparation: Prepare a stock solution of (R)-BEL in a suitable solvent such as DMSO or methyl acetate.[1] Serially dilute the stock solution to obtain a range of inhibitor concentrations.
- Assay Procedure:
 - Pre-incubate the enzyme with varying concentrations of (R)-BEL for a defined period (e.g.,
 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for irreversible inhibition.
 - Initiate the enzymatic reaction by adding the phospholipid substrate.
 - Incubate for a specific time, ensuring the reaction remains in the linear range.
 - Terminate the reaction (e.g., by adding a quenching solution).
 - Separate the liberated fatty acid from the unhydrolyzed substrate (e.g., using thin-layer chromatography or a liquid-liquid extraction).
 - Quantify the amount of product formed (e.g., by scintillation counting or fluorescence measurement).
- Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to calculate the IC₅₀ value. The reported IC₅₀ for (R)-BEL against human recombinant iPLA2γ is approximately 0.6 μΜ.[1][14]

Cell-Based Assays

 Objective: To investigate the effect of (R)-BEL on a cellular process (e.g., cytokine release, apoptosis).

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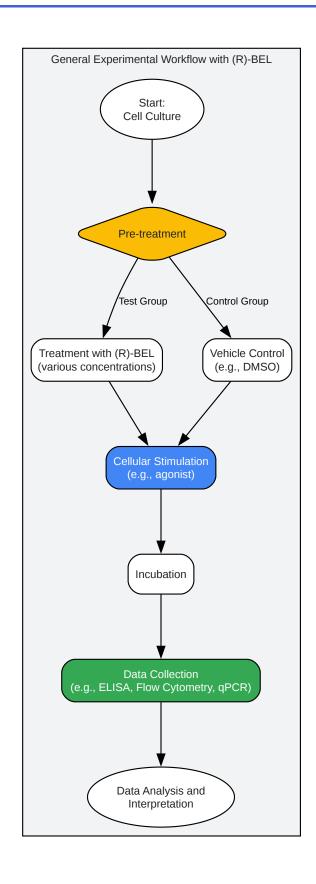
Cell Culture: Culture the cells of interest under standard conditions.

Inhibitor Treatment:

- Prepare a working solution of (R)-BEL in cell culture medium. Ensure the final solvent concentration is low and non-toxic to the cells (typically <0.1%).
- Pre-treat the cells with (R)-BEL for a specific duration before applying a stimulus. The pretreatment time should be sufficient for the inhibitor to enter the cells and inactivate the target enzyme.
- It is critical to include appropriate controls: a vehicle control (solvent alone) and potentially
 a positive control inhibitor for the pathway being studied. To control for off-target effects,
 using the (S)-enantiomer or an iPLA2 inhibitor with a different mechanism of action can be
 informative.[1]
- Stimulation and Endpoint Measurement:
 - After pre-treatment, stimulate the cells with the appropriate agonist (e.g., a proinflammatory cytokine, a receptor ligand).
 - At the desired time point, collect the cells or supernatant for analysis.
 - Measure the endpoint of interest (e.g., cytokine levels by ELISA, apoptosis by flow cytometry using Annexin V/PI staining, gene expression by qPCR).

The following diagram outlines a general experimental workflow for studying the effects of (R)-BEL in a cellular context.





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Experimental Workflow



Quantitative Data Summary

Parameter	Value	Target/System	Source
IC50	~0.6 μM	Human recombinant iPLA2y	[1][14]
IC ₅₀ (Bromoenol lactone)	~7 μM	iPLA2β	[15]
IC ₅₀ (Bromoenol lactone)	60 nM	Macrophage iPLA2	
Ki (Bromoenol lactone)	180 nM	Myocardial cytosolic iPLA2	
Ki (Bromoenol lactone)	636 nM	Chymotrypsin	

Conclusion

(R)-Bromoenol lactone is a powerful and selective research tool for investigating the physiological and pathophysiological roles of iPLA2y. Its irreversible and mechanism-based mode of action provides a robust method for inhibiting enzyme activity. However, researchers must remain cognizant of its potential off-target effects, particularly the inhibition of PAP-1, and design experiments with appropriate controls to ensure the valid interpretation of results. The continued use of (R)-BEL will undoubtedly contribute to a deeper understanding of lipid signaling pathways and may aid in the identification of novel therapeutic targets for a range of diseases.

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